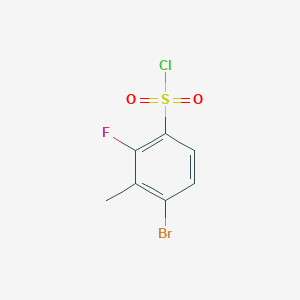

![molecular formula C8H15N3O B2838925 [5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-61-0](/img/structure/B2838925.png)

[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” involves a one-step process using a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite . This zeolite contains both Lewis acidic Sn- and Al-sites and a Brønsted acidic Al–O(H)–Si site . The reaction proceeds via the isomerization of glucose to fructose over Lewis acidic Sn sites, the dehydration of fructose to 5-hydroxymethylfurfural (HMF), and then the etherification of HMF and ethanol to EMF over the Brønsted acidic Al–O(H)–Si sites .Molecular Structure Analysis

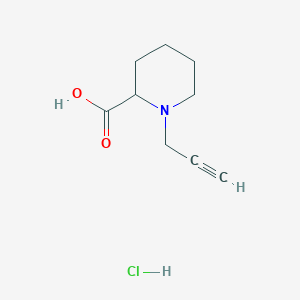

The molecular structure of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” is represented by the formula C8H15N3O. Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reaction involving “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” is a three-step cascade reaction . It starts with the isomerization of glucose to fructose over Lewis acidic Sn sites, followed by the dehydration of fructose to 5-hydroxymethylfurfural (HMF), and finally the etherification of HMF and ethanol to EMF over the Brønsted acidic Al–O(H)–Si sites .Physical And Chemical Properties Analysis

“[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” has a molecular weight of 169.22 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Safety and Hazards

The safety data sheet for methenamine, a related compound, indicates that it is a flammable solid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Deep eutectic solvents (DESs) have emerged as promising green solvents due to their versatility and properties such as high biodegradability, inexpensiveness, ease of preparation, and negligible vapor pressure . They have been used as sustainable media and green catalysts in many chemical processes, including the conversion of lignocellulosic biomass into bio-based chemicals . This could potentially open up new avenues for the use of “[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine” in the future.

Propiedades

IUPAC Name |

[5-(ethoxymethyl)-1-methylpyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-12-6-8-7(4-9)5-10-11(8)2/h5H,3-4,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAHDDRCUVXDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=NN1C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)

![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)

![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)